5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a furan-2-carbonyl group attached to the 3-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and furan-2-carboxylic acid.
Condensation Reaction: The furan-2-carboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Nucleophilic Substitution: The active ester intermediate reacts with 5-fluorouracil under mild conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar pyrimidine structure.
3-(Furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom at the 5-position.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Lacks the furan-2-carbonyl group at the 3-position.
Uniqueness
5-Fluoro-3-(furan-2-carbonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the furan-2-carbonyl group, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its reactivity and potential therapeutic applications.
Properties
CAS No. |
65359-42-4 |
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Molecular Formula |
C9H5FN2O4 |
Molecular Weight |
224.14 g/mol |
IUPAC Name |
5-fluoro-3-(furan-2-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H5FN2O4/c10-5-4-11-9(15)12(7(5)13)8(14)6-2-1-3-16-6/h1-4H,(H,11,15) |
InChI Key |
NPCWRFSGVFUSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C(=O)C(=CNC2=O)F |
Origin of Product |
United States |
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